2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide
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Overview
Description
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide is a complex organic compound that belongs to the class of fused nitrogen-containing tricyclic skeletons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide typically involves a condensation reaction. One common approach is the reaction between 3-amino-1H-indazole and various carbonyl compounds. The addition of metal catalysts such as CuSO4·5H2O, Al(OTf)3, and Cu(OAc)2 can enhance the transformation of these products .
Industrial Production Methods
the use of scalable and cost-effective methods, such as one-pot, three-component reactions, has been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with anti-cancer and anti-viral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. These may include inhibition of enzymes such as monoamine oxidase and PDE10A, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimido[1,2-b]indazoles and their derivatives, such as:
- 3-{8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid
- [2-(2,4-difluoroanilino)-2-oxoethyl] 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoate
Uniqueness
What sets 2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide apart is its unique combination of functional groups, which may confer distinct pharmacological properties and synthetic versatility.
Properties
Molecular Formula |
C19H19N5OS |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C19H19N5OS/c1-12-15(11-17(25)20-8-7-18-21-9-10-26-18)13(2)24-19(22-12)14-5-3-4-6-16(14)23-24/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,25) |
InChI Key |
JCPFZJSMDFVHKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)NCCC4=NC=CS4 |
Origin of Product |
United States |
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